6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-7-9-10(8-3-1-2-4-12-8)13-11-14(9)5-6-16-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEJRIFSGSSUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=CSC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396278 | |
| Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139359-78-7 | |
| Record name | 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Optimization of Vilsmeier-Haack Formylation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| POCl₃ (equiv) | 2.5 | 3.0 | 3.0 |
| DMF (equiv) | 3.0 | 4.0 | 4.0 |
| Temperature (°C) | 60 | 80 | 80 |
| Reaction Time (h) | 4 | 6 | 6 |
| Yield (%) | 45 | 60 | 60 |
Alternative Synthetic Pathways
Sonogashira Coupling and Cyclization
A modified approach involves iodination of the imidazo[2,1-b]thiazole core followed by Sonogashira coupling. Iodination using N-iodosuccinimide (NIS) in dichloromethane at 25°C for 3 hours provides the 5-iodo derivative. Subsequent coupling with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂ catalysis yields a terminal alkyne, which undergoes oxidative cyclization with CuI to form the carbaldehyde. This method, though step-intensive, offers regioselective control (yield: 50–55%).
Oxidative Dehydrogenation
Oxidative dehydrogenation of 5-hydroxymethyl intermediates represents another route. The hydroxymethyl derivative, synthesized via reduction of the corresponding ester, is treated with manganese dioxide (MnO₂) in toluene at reflux. However, this method suffers from moderate yields (40–45%) due to over-oxidation side reactions.
Spectroscopic Characterization and Validation
The final product is characterized by:
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¹H NMR (400 MHz, CDCl₃): δ 9.92 (s, 1H, CHO), 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 8.10 (s, 1H, thiazole-H), 7.85–7.79 (m, 2H, pyridine-H), 7.35 (dd, J = 6.0 Hz, 1H, pyridine-H).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).
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HRMS : m/z 229.26 [M+H]⁺ (calculated for C₁₁H₇N₃OS: 229.26).
Comparative Analysis of Methodologies
The Vilsmeier-Haack method remains the most efficient for large-scale synthesis, balancing yield and simplicity. Sonogashira-coupled routes, while valuable for structural diversification, require costly catalysts and multi-step purification. Oxidative dehydrogenation is less favored due to side-product formation.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: Formation of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde has been studied for its biological activities, including:
- Anticancer Activity : The compound exhibits significant activity against various cancer cell lines. It targets specific molecular pathways such as the MAPK and NF-κB pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
- Antibacterial and Antifungal Properties : Research indicates that this compound has effective antibacterial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents .
Drug Development
The compound serves as a scaffold for synthesizing novel therapeutics. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity. For example, derivatives of this compound are being explored for their efficacy against tuberculosis by targeting the QcrB enzyme involved in the bacterial electron transport chain .
Material Science
In the field of materials science, this compound is being investigated for its electronic and optical properties. It can be utilized in developing organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable photophysical characteristics .
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that derivatives of imidazo[2,1-b]thiazoles, including this compound, showed potent anticancer effects against breast and lung cancer cell lines. The mechanism involved modulation of the apoptotic pathway through inhibition of anti-apoptotic proteins .
Case Study 2: Antituberculosis Agents
Research highlighted in PMC focused on developing imidazo[2,1-b]thiazole derivatives as anti-tuberculosis agents. The study found that these compounds effectively inhibited Mycobacterium tuberculosis growth in vitro by targeting the electron transport chain, showcasing their potential as lead compounds for new tuberculosis therapies .
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with bacterial DNA gyrase, inhibiting bacterial replication and growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde and its analogs:
Notes:
- Structural Impact: Pyridin-2-yl vs. Halogen Substituents: Chloro (CITCO), bromo, and fluoro groups enhance electrophilicity and metabolic resistance but may increase toxicity risks . Oxime Functional Group (CITCO): The oxime moiety in CITCO is critical for CAR activation, a feature absent in the aldehyde derivatives .
- Biological Activity: CITCO is the most well-studied analog, showing nanomolar affinity for CAR and upregulating cytochrome P450 enzymes (e.g., CYP2B6) by 1.28–2.19-fold . Ethyl and methyl substituents (e.g., 6-methyl and 6-ethylphenyl derivatives) are less potent in receptor activation but may serve as intermediates for further functionalization .
Synthetic Accessibility :
Biological Activity
6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound has the molecular formula C₁₁H₇N₃OS and a molecular weight of 233.26 g/mol. The structure features an imidazo[2,1-b]thiazole core, which is known for its bioactive potential, particularly in the development of drugs targeting various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[2,1-b]thiazole derivatives, including this compound. For instance, derivatives of this compound have shown promising antibacterial activity against various strains of bacteria, outperforming traditional antibiotics like ampicillin and streptomycin in certain assays .
Table 1: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 3.5 μg/mL |
| Other derivatives | S. aureus | 4.0 μg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies indicate that imidazo[2,1-b]thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown IC₅₀ values below 10 µM against human glioblastoma cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | U251 (glioblastoma) | 8.5 |
| Other derivatives | A431 (epidermoid carcinoma) | 9.0 |
Antiviral and Antitubercular Activity
In addition to its antibacterial and anticancer properties, this compound has shown antiviral activity against several viruses including Coxsackie B4 and Feline coronavirus . Moreover, it has demonstrated significant antitubercular activity in vitro, suggesting potential for development as a treatment for tuberculosis .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis through the activation of caspases.
- Oxidative Stress Modulation : The compound may modulate oxidative stress pathways, providing protective effects against oxidative damage in neuronal cells .
Case Studies
A notable study evaluated a series of imidazo[2,1-b]thiazole derivatives for their biological activities. Among them, compounds with substitutions at specific positions on the thiazole ring exhibited enhanced potency against both bacterial and cancerous cells . The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly improve activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde?
- Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) involving aldehydes, semicarbazides, and isocyanides. For example, a three-component reaction using pyridine-2-carbaldehyde and thiazole precursors under reflux conditions in ethanol yields the imidazo[2,1-b]thiazole core. Subsequent oxidation or functionalization introduces the carbaldehyde group . Characterization typically employs IR, -NMR, -NMR, and elemental analysis to confirm purity and structure .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : X-ray crystallography and spectroscopic techniques (e.g., -NMR coupling constants) are critical. The carbaldehyde group is identified via IR absorption at ~1700 cm (C=O stretch) and -NMR signals near 190 ppm. Mass spectrometry (HRMS) confirms the molecular ion peak .
Q. What solvent systems and catalysts are optimal for its synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps. Catalysts such as iodine (I) or phosphorus oxychloride (POCl) are used to activate intermediates. For example, POCl facilitates thiazole ring closure in refluxing acetonitrile .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states. Reaction path search algorithms (e.g., GRRM) predict viable intermediates, reducing trial-and-error experimentation. For instance, computational docking studies guide substituent placement to enhance yield .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, pH). Standardized protocols (e.g., IC determination under uniform buffer systems) and meta-analyses of kinetic data (e.g., Lineweaver-Burk plots) clarify mechanistic inconsistencies. Cross-validation using in silico docking (e.g., AutoDock Vina) with crystallographic protein structures (PDB) can reconcile conflicting bioactivity results .
Q. How does the carbaldehyde group influence reactivity in downstream derivatization?
- Methodological Answer : The aldehyde moiety enables condensation reactions (e.g., with hydrazines to form hydrazones or with amines for Schiff base synthesis). For example, coupling with 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol under basic conditions yields thiazole-triazole hybrids with enhanced bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Batch-to-batch variability arises from incomplete cyclization or byproduct formation. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry). Continuous flow systems with inline HPLC monitoring ensure reproducibility at scale .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
